molecular formula C17H12N4O2S B2885901 N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide CAS No. 2034209-46-4

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide

Cat. No.: B2885901
CAS No.: 2034209-46-4
M. Wt: 336.37
InChI Key: SEJJKSCEMBFLGG-UHFFFAOYSA-N
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Description

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide is a complex organic compound that belongs to the class of heterocyclic compounds. This compound is characterized by the presence of a furan ring, a pyridine ring, and a benzo[c][1,2,5]thiadiazole moiety. These structural features make it a molecule of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Furan Ring: The furan ring can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.

    Formation of the Pyridine Ring: The pyridine ring can be synthesized through various methods, including the Hantzsch pyridine synthesis, which involves the condensation of β-ketoesters with aldehydes and ammonia.

    Coupling of the Furan and Pyridine Rings: The furan and pyridine rings can be coupled using a palladium-catalyzed cross-coupling reaction, such as the Suzuki-Miyaura coupling.

    Formation of the Benzo[c][1,2,5]thiadiazole Moiety: This moiety can be synthesized through the cyclization of appropriate precursors under oxidative conditions.

    Coupling of the Benzo[c][1,2,5]thiadiazole Moiety with the Furan-Pyridine Intermediate: The final step involves the coupling of the benzo[c][1,2,5]thiadiazole moiety with the furan-pyridine intermediate under appropriate reaction conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of more efficient catalysts, solvents, and reaction conditions.

Chemical Reactions Analysis

Types of Reactions

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: The compound can be reduced using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another. This can be achieved using nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under appropriate conditions.

    Substitution: Nucleophiles or electrophiles under appropriate conditions, such as in the presence of a base or acid catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction may lead to the formation of alcohols or amines.

Scientific Research Applications

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide has a wide range of scientific research applications, including:

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules. It can also be used as a ligand in coordination chemistry.

    Biology: The compound can be used in the study of biological processes and pathways. It may also have potential as a therapeutic agent for various diseases.

    Medicine: The compound can be used in drug discovery and development. It may have potential as a drug candidate for the treatment of various diseases.

    Industry: The compound can be used in the development of new materials and technologies

Mechanism of Action

The mechanism of action of N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects through the following mechanisms:

    Binding to Specific Receptors: The compound may bind to specific receptors on the surface of cells, leading to the activation or inhibition of signaling pathways.

    Inhibition of Enzymes: The compound may inhibit the activity of specific enzymes, leading to the modulation of metabolic pathways.

    Interaction with DNA or RNA: The compound may interact with DNA or RNA, leading to the modulation of gene expression and protein synthesis.

Comparison with Similar Compounds

N-{[5-(furan-3-yl)pyridin-3-yl]methyl}-2,1,3-benzothiadiazole-5-carboxamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its specific combination of structural features, which may confer unique chemical and biological properties.

Properties

IUPAC Name

N-[[5-(furan-3-yl)pyridin-3-yl]methyl]-2,1,3-benzothiadiazole-5-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12N4O2S/c22-17(12-1-2-15-16(6-12)21-24-20-15)19-8-11-5-14(9-18-7-11)13-3-4-23-10-13/h1-7,9-10H,8H2,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SEJJKSCEMBFLGG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C=C1C(=O)NCC3=CC(=CN=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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